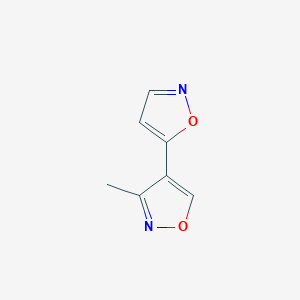
N,N'-dioctylhexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4,5’-biisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4,5’-biisoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3+2) cycloaddition reaction is a common method for constructing isoxazole rings. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of 3-Methyl-4,5’-biisoxazole may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-4,5’-biisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of reduced isoxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the isoxazole ring .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4,5’-biisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Wirkmechanismus
The mechanism of action of 3-Methyl-4,5’-biisoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- 3,3’-Biisoxazole-5,5’-bis-(methylene) dinitrate
- 3,3’-Biisoxazole-4,4’,5,5’-tetrakis-(methylene nitrate)
Comparison: Compared to other biisoxazole derivatives, 3-Methyl-4,5’-biisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the compound’s electronic properties and steric interactions, making it distinct from other isoxazole derivatives .
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
3-methyl-4-(1,2-oxazol-5-yl)-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c1-5-6(4-10-9-5)7-2-3-8-11-7/h2-4H,1H3 |
InChI-Schlüssel |
XEYVAGOGOSGWBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC=C1C2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


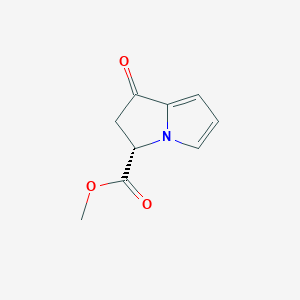
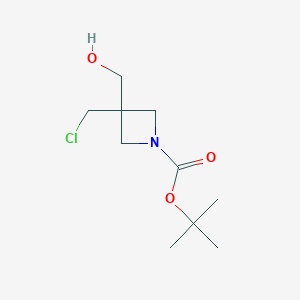
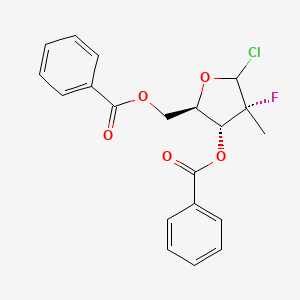





![1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)



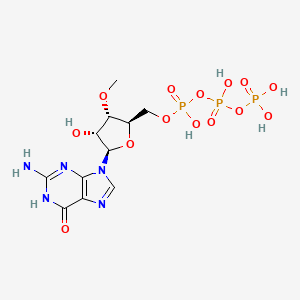
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
